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molecular formula C5H6O5 B1511390 2-Ketoglutaric acid-d6 CAS No. 1173021-86-7

2-Ketoglutaric acid-d6

Cat. No. B1511390
M. Wt: 152.13 g/mol
InChI Key: KPGXRSRHYNQIFN-DTDGFSOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08535430B2

Procedure details

The disclosed embodiments stem from the examination of several classes of compounds that quantitatively react with hydrazine to form stable organic products. The reaction of 2-ketoglutaric acid with hydrazine reacts to provide a greater than 99% yield of 6-oxo-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid (PCA) based on hydrazine as the limiting reagent. It has been found that this compound allows for the facile remediation of hydrazine under a variety of conditions. The focus of the disclosed embodiments concerns the use of 2-ketoglutaric acid or other dicarbonyl compounds for the remediation of hydrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].O=[C:4]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[C:5](O)=[O:6]>>[O:6]=[C:5]1[NH:2][N:1]=[C:9]([C:10]([OH:12])=[O:11])[CH2:8][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)O)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form stable organic products
CUSTOM
Type
CUSTOM
Details
reacts

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(=NN1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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